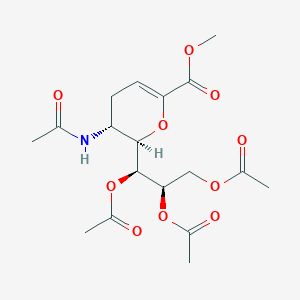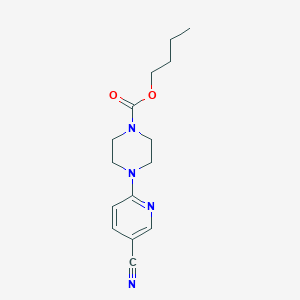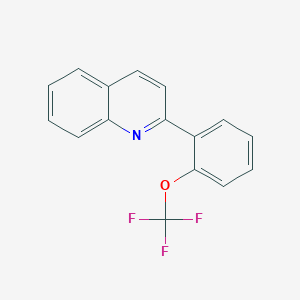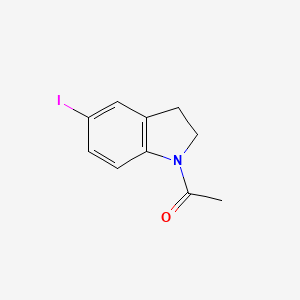
(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a methoxycarbonyl group, and a dihydropyran ring, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyran ring, the introduction of the acetamido group, and the methoxycarbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate include:
This compound analogs: Compounds with similar structures but different functional groups.
Other dihydropyran derivatives: Compounds containing the dihydropyran ring with various substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
107020-87-1 |
|---|---|
Formule moléculaire |
C18H25NO10 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-acetamido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H25NO10/c1-9(20)19-13-6-7-14(18(24)25-5)29-16(13)17(28-12(4)23)15(27-11(3)22)8-26-10(2)21/h7,13,15-17H,6,8H2,1-5H3,(H,19,20)/t13-,15-,16-,17-/m1/s1 |
Clé InChI |
KFOCWQGRKRNXOD-MWQQHZPXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CC=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
SMILES canonique |
CC(=O)NC1CC=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)

![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)




![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)

